molecular formula C8H9N3S2 B1622117 4-methyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 588685-90-9

4-methyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1622117
M. Wt: 211.3 g/mol
InChI Key: VNHTUWVJDPAIDD-UHFFFAOYSA-N
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Description

4-methyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol, commonly referred to as MMTT, is a synthetic compound that has been widely studied in recent years due to its potential applications in the fields of science, biochemistry, and medicine. MMTT has been shown to possess a variety of biochemical and physiological effects that make it an attractive option for a variety of laboratory experiments.

Scientific Research Applications

Corrosion Inhibition

Compounds containing the methylthiophenyl moiety, similar to the structure of "4-methyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol," have demonstrated significant efficacy as corrosion inhibitors. For instance, 2-[4-(Methylthio) phenyl] acetohydrazide (HYD) and 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) are known to inhibit the corrosion of zinc in acidic media. Density functional theory calculations affirm the high efficiency of these inhibitors, attributed to their electronic and structural characteristics (Gece & Bilgiç, 2012). Moreover, derivatives like 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol have been synthesized and characterized, revealing their potential as corrosion inhibitors for metals in saline environments, highlighting the role of the thiol group and triazole ring in their interaction with metal surfaces (Chauhan et al., 2019).

Insecticidal Activity

Tetrazole-linked triazole derivatives, including those with structural similarities to "4-methyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol," have been synthesized and evaluated for their insecticidal properties. These compounds exhibited significant activity against Plodia interpunctella, suggesting their potential as effective insecticides (Maddila et al., 2015).

Pharmaceutical Applications

In the pharmaceutical domain, derivatives of 1,2,4-triazole, including those structurally related to "4-methyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol," have been the focus of extensive research due to their wide spectrum of biological activities. These compounds have been synthesized and explored for various pharmacological properties, such as antimicrobial, anti-inflammatory, antifungal, and anticancer activities. For example, studies have demonstrated the synthesis of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol, showcasing their potential in pre-screening studies for further pharmacological research (Fedotov & Hotsulia, 2021). Additionally, Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety have exhibited significant analgesic and antioxidant activities, further indicating the therapeutic potential of these compounds (Karrouchi et al., 2016).

properties

IUPAC Name

4-methyl-3-(5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2/c1-5-3-6(4-13-5)7-9-10-8(12)11(7)2/h3-4H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHTUWVJDPAIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395024
Record name 4-Methyl-5-(5-methylthiophen-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

CAS RN

588685-90-9
Record name 4-Methyl-5-(5-methylthiophen-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

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